molecular formula C21H18N2O3S B284504 3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284504
M. Wt: 378.4 g/mol
InChI Key: NXODKJJCAJNDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the family of thienopyrimidines. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Moreover, it has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Moreover, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, this compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One of the future directions is to investigate its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its anticancer activity. Furthermore, the development of novel derivatives of this compound with improved solubility and bioavailability may enhance its efficacy and therapeutic potential.

Synthesis Methods

The synthesis of 3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carbonitrile with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzyl bromide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)21(24)23(13-22-20)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3

InChI Key

NXODKJJCAJNDTC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4)OC

Origin of Product

United States

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